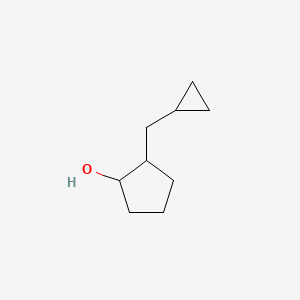

2-(Cyclopropylmethyl)cyclopentan-1-ol

Descripción

Cyclopentanol derivatives are characterized by a five-membered cyclopentane ring with hydroxyl (-OH) and other functional groups. Modifications to the ring (e.g., alkylation, ketone formation, or amino substitutions) significantly alter their physical, chemical, and biological properties. Below, we analyze three compounds from the evidence, emphasizing their structural and functional distinctions.

Propiedades

IUPAC Name |

2-(cyclopropylmethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c10-9-3-1-2-8(9)6-7-4-5-7/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUCFUSRJWYVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclopropanation of Cyclopentene Derivatives

The most common synthetic route to 2-(Cyclopropylmethyl)cyclopentan-1-ol involves the cyclopropanation of cyclopentene or cyclopentane derivatives. This method typically proceeds via nucleophilic substitution or addition reactions involving cyclopropylmethyl precursors.

- Typical Reaction : Cyclopentene is reacted with cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride (NaH). The base deprotonates the cyclopentene or activates the cyclopropylmethyl bromide for nucleophilic attack, facilitating the formation of the cyclopropylmethyl-substituted cyclopentanol.

- Conditions : The reaction is generally carried out under anhydrous conditions to avoid side reactions such as hydrolysis or polymerization.

- Purification : The crude product is purified by flash column chromatography using solvents like ethyl acetate and petroleum ether to isolate the pure alcohol.

Organometallic Addition to Cyclic Ketones

An alternative approach involves the addition of cyclopropylmethyl organometallic reagents to cyclopentanone or related cyclic ketones:

- Procedure : Cyclopentanone is reacted with cyclopropylmethyl lithium or Grignard reagents under inert atmosphere (nitrogen or argon) at low temperatures (e.g., −78 °C).

- Mechanism : The nucleophilic organometallic reagent attacks the carbonyl carbon of cyclopentanone, forming an alkoxide intermediate that is subsequently protonated to yield the cyclopropylmethyl-substituted cyclopentan-1-ol.

- Workup : The reaction mixture is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by silica gel chromatography.

- Yields : This method typically affords moderate to good yields (e.g., 60–70%) depending on the substrate and reaction conditions.

Radical-Mediated Cyclopropylmethylation

Radical chemistry provides another pathway to synthesize cyclopropylmethyl-substituted cyclopentanol derivatives:

- Radical Generation : Cyclopropylmethyl radicals can be generated via photochemical or thermal methods, for example, by homolytic cleavage of cyclopropylmethyl halides or via organophotocatalysis.

- Radical Addition : These radicals add to cyclopentene or bicyclic precursors, followed by radical rebound or trapping steps to form the cyclopropylmethyl alcohol.

- Mechanistic Insights : Studies indicate that oxygen rebound mechanisms are involved in hydroxylation reactions of cyclopropylmethyl radicals, maintaining stereochemical integrity and favoring direct hydroxylation over ring-opening side reactions.

- Applications : This approach is valuable for introducing the cyclopropylmethyl group with control over stereochemistry and for exploring enzyme mechanism models.

Industrial Scale Synthesis

Industrial production methods generally adapt the above synthetic routes with modifications to improve scalability, yield, and environmental impact:

- Continuous Flow Reactors : Use of continuous flow technology allows precise control of reaction parameters such as temperature, mixing, and residence time, improving reproducibility and safety.

- Catalyst and Solvent Optimization : Selection of catalysts and solvents aims to maximize conversion and selectivity while minimizing waste and hazardous by-products.

- Process Intensification : Techniques such as in-line purification and solvent recycling are employed to enhance efficiency and reduce production costs.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Cyclopropanation of Cyclopentene | Cyclopropylmethyl bromide, NaH, anhydrous | Nucleophilic substitution | Straightforward, accessible reagents | Requires strict anhydrous conditions |

| Organometallic Addition | Cyclopentanone, cyclopropylmethyl lithium/Grignard, −78 °C, inert atmosphere | Nucleophilic addition to ketone | High regioselectivity, good yields | Sensitive to moisture, low temperature required |

| Radical-Mediated Cyclopropylmethylation | Cyclopropylmethyl halides, photoredox catalyst | Radical addition and rebound | Stereochemical control, novel approach | Requires specialized equipment and conditions |

| Industrial Continuous Flow | Adapted from above with flow reactors | Same as batch reactions | Scalable, efficient, environmentally friendly | Requires process development |

Research Findings and Notes

- The organometallic addition method has been extensively characterized by NMR spectroscopy and chromatography, confirming product purity and structural integrity.

- Radical pathways offer mechanistic insights into the stability and reactivity of cyclopropylmethyl radicals, which is crucial for designing selective synthetic routes.

- Industrial methods emphasize green chemistry principles, highlighting the importance of solvent choice and reaction conditions to minimize environmental impact.

- No significant alternative preparation methods such as enzymatic or biocatalytic synthesis have been reported to date for this compound.

This comprehensive overview integrates detailed synthetic procedures, mechanistic understanding, and industrial considerations for the preparation of this compound, providing a professional and authoritative resource for researchers and practitioners in organic synthesis and chemical manufacturing.

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclopropylmethyl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: Cyclopropylmethylcyclopentanone or cyclopropylmethylcyclopentanal.

Reduction: Cyclopropylmethylcyclopentane.

Substitution: Cyclopropylmethylcyclopentyl chloride or bromide.

Aplicaciones Científicas De Investigación

2-(Cyclopropylmethyl)cyclopentan-1-ol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(Cyclopropylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological effects.

Comparación Con Compuestos Similares

Comparative Analysis of Structurally Related Compounds

Compound 1: 2,5-Di(cyclopentylidene)cyclopentan-1-one

- Structure: A cyclopentanone derivative with two cyclopentylidene substituents (C15H20O) .

- Key Features: Functional Group: Ketone (C=O) at position 1. Substituents: Cyclopentylidene groups at positions 2 and 3. Hazards: Not classified for health or environmental risks, though toxicological data are incomplete .

Compound 2: 2-Methylcyclopentyl S-2-dipropylaminoethyl methylphosphonothioate

- Structure: A phosphonothioate ester with a 2-methylcyclopentyl group (C15H32NO2PS) .

- Key Features: Functional Group: Phosphonothioate (P=S and P-O linkages). Substituents: 2-Methylcyclopentyl and dipropylaminoethyl groups.

- Applications: Likely restricted to specialized industrial or defense research due to its phosphonothiolate structure.

Compound 3: 1-(1-Aminobutan-2-yl)cyclopentan-1-ol

- Structure: Cyclopentanol with an amino-substituted butyl chain (C9H19NO) .

- Key Features :

Comparative Data Table

Key Findings and Implications

Functional Groups Dictate Utility: Ketones (Compound 1) are inert intermediates in synthesis. Phosphonothioates (Compound 2) are niche and regulated due to toxicity. Amino-alcohols (Compound 3) are versatile in drug development .

Structural Complexity vs. Hazard Profile: Compound 2’s phosphonothioate group correlates with stringent regulatory controls . Compound 3’s amine and hydroxyl groups enhance biocompatibility for pharmaceuticals .

Data Gaps: None of the provided compounds are direct analogs of 2-(Cyclopropylmethyl)cyclopentan-1-ol.

Actividad Biológica

2-(Cyclopropylmethyl)cyclopentan-1-ol is a cyclopentane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a cyclopropylmethyl group, suggests it may interact with various biological targets, influencing pharmacological effects.

- Chemical Formula : CHO

- CAS Number : 1507258-23-2

- Molecular Weight : 168.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Its mechanism involves:

- Binding Affinity : The cyclopropylmethyl group enhances the compound's ability to bind to biological targets, potentially modulating receptor activity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, leading to anti-inflammatory or analgesic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antinociceptive Effects

Studies have demonstrated that the compound possesses significant antinociceptive properties:

- Case Study : In a rodent model, administration of this compound resulted in a marked reduction in pain response during thermal and mechanical stimuli, suggesting its potential as an analgesic agent.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation:

- Research Findings : In vitro assays revealed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Neuroprotective Effects

Emerging research indicates possible neuroprotective effects:

- Mechanism : The compound may exert protective effects against oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Cyclobutylmethyl)cyclopentan-1-ol | Cyclobutyl instead of cyclopropyl | Moderate analgesic effects |

| 2-(Propylmethyl)cyclopentan-1-ol | Linear propyl chain | Lower anti-inflammatory activity |

| 2-(Cyclohexylmethyl)cyclopentan-1-ol | Larger cyclohexyl group | Enhanced binding affinity |

Research Findings and Case Studies

Recent studies have explored the pharmacological potential of this compound:

- In Vivo Studies : Animal models have shown that this compound can significantly reduce pain responses and inflammation markers compared to control groups.

- In Vitro Studies : Cell culture experiments indicate that the compound can inhibit specific inflammatory pathways, which aligns with its observed anti-inflammatory effects.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(Cyclopropylmethyl)cyclopentan-1-ol in laboratory settings?

The synthesis typically involves cyclopentanone derivatives as starting materials, with functionalization steps such as alkylation or nucleophilic substitution. For example, cyclopropane-containing precursors can undergo ring-opening or coupling reactions under controlled pH and temperature conditions. Key reagents include methylamine derivatives and transition metal catalysts (e.g., palladium for cross-coupling). Reaction optimization may require inert atmospheres (e.g., nitrogen) and anhydrous solvents like tetrahydrofuran (THF) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Essential techniques include:

- NMR spectroscopy (¹H and ¹³C) to verify cyclopropane ring integrity and hydroxyl group positioning.

- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis.

- Infrared (IR) spectroscopy to identify hydroxyl (-OH) stretching vibrations (~3200–3600 cm⁻¹).

- X-ray crystallography for absolute stereochemical determination if chiral centers are present .

Q. What safety protocols are essential when handling this compound in laboratory environments?

Mandatory protocols include:

- Use of fume hoods to mitigate inhalation risks.

- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Immediate access to emergency eyewash stations and showers.

- Proper disposal of chemical waste via approved protocols to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity during asymmetric synthesis of this compound?

Optimization strategies include:

- Chiral catalysts : Use of enantioselective catalysts like BINAP-ruthenium complexes for kinetic resolution.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates and stereocontrol.

- Temperature modulation : Lower temperatures (e.g., –20°C) reduce racemization risks.

- Chromatographic purification : Chiral stationary phases (e.g., amylose-based columns) for isolating enantiomers .

Q. What computational approaches predict the reactivity and stability of this compound in solvent systems?

Advanced methods include:

- Density Functional Theory (DFT) to model transition states and activation energies for cyclopropane ring-opening reactions.

- Molecular Dynamics (MD) simulations to study solvent effects (e.g., polarity, hydrogen-bonding capacity) on conformational stability.

- QSAR models correlating substituent effects with biological activity .

Q. How should researchers resolve contradictory biological activity data for this compound across assay systems?

Steps to address discrepancies:

- Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors.

- Compound purity analysis : Use HPLC-MS to rule out impurities (>98% purity required).

- Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay) .

Q. What catalytic systems enable selective functionalization of the cyclopropane moiety in this compound?

Reported systems include:

- Palladium-catalyzed cross-coupling for C–H activation and aryl/alkyl group introduction.

- Photoredox catalysis under blue LED light for radical-mediated ring-opening reactions.

- Enzyme-mediated modifications (e.g., cytochrome P450) for site-specific hydroxylation .

Q. What strategies investigate the hydrogen-bonding interactions of this compound with biological targets?

Methodologies include:

- Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics.

- X-ray crystallography or cryo-EM for visualizing ligand-protein interactions at atomic resolution.

- NMR titration experiments to map binding sites and affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.